molecular formula C22H24Cl2N4O B11682271 N'-[(1Z,2Z)-2-Chloro-3-phenylprop-2-EN-1-ylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide

N'-[(1Z,2Z)-2-Chloro-3-phenylprop-2-EN-1-ylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide

Cat. No.: B11682271
M. Wt: 431.4 g/mol
InChI Key: CRMDNXFHIRTPIG-JTEZLUQPSA-N
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Description

N’-[(1Z,2Z)-2-Chloro-3-phenylprop-2-EN-1-ylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated phenylpropene moiety and a piperazine ring. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z,2Z)-2-Chloro-3-phenylprop-2-EN-1-ylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide typically involves multiple steps. One common method includes the condensation of 2-chloro-3-phenylprop-2-en-1-al with 4-[(2-chlorophenyl)methyl]piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z,2Z)-2-Chloro-3-phenylprop-2-EN-1-ylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

N’-[(1Z,2Z)-2-Chloro-3-phenylprop-2-EN-1-ylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1Z,2Z)-2-Chloro-3-phenylprop-2-EN-1-ylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-(thiophen-2-yl)acetohydrazide
  • N’-[(1Z,2Z)-2-Chloro-3-phenyl-2-propen-1-ylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Uniqueness

N’-[(1Z,2Z)-2-Chloro-3-phenylprop-2-EN-1-ylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorinated phenylpropene moiety and a piperazine ring sets it apart from similar compounds, making it a valuable subject for further research.

Properties

Molecular Formula

C22H24Cl2N4O

Molecular Weight

431.4 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(Z)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C22H24Cl2N4O/c23-20(14-18-6-2-1-3-7-18)15-25-26-22(29)17-28-12-10-27(11-13-28)16-19-8-4-5-9-21(19)24/h1-9,14-15H,10-13,16-17H2,(H,26,29)/b20-14-,25-15-

InChI Key

CRMDNXFHIRTPIG-JTEZLUQPSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C\C(=C\C3=CC=CC=C3)\Cl

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC(=CC3=CC=CC=C3)Cl

Origin of Product

United States

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